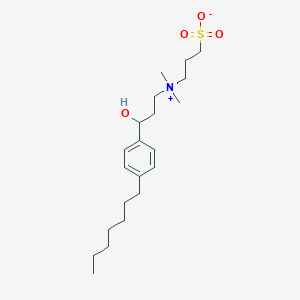
3-(4-Heptyl)phenyl-3-hydroxypropyl)dimethylammoniopropanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Heptyl)phenyl-3-hydroxypropyl)dimethylammoniopropanesulfonate is a zwitterionic detergent known for its unique structure, which includes a hydrophilic head and a hydrophobic tail connected through a linker region. This compound is particularly effective in sample preparation from plant membranes and is widely used in various scientific applications .
Méthodes De Préparation
The synthesis of 3-(4-Heptyl)phenyl-3-hydroxypropyl)dimethylammoniopropanesulfonate involves several steps. The general synthetic route includes the following steps:
Formation of the Phenyl Ring: The phenyl ring is functionalized with a heptyl group at the para position.
Hydroxypropylation: The phenyl ring is then reacted with a hydroxypropyl group.
Quaternization: The hydroxypropyl group is quaternized with dimethylamine.
Sulfonation: Finally, the compound is sulfonated to introduce the sulfonate group.
Industrial production methods typically involve optimizing these steps to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product .
Analyse Des Réactions Chimiques
3-(4-Heptyl)phenyl-3-hydroxypropyl)dimethylammoniopropanesulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(4-Heptyl)phenyl-3-hydroxypropyl)dimethylammoniopropanesulfonate has a wide range of scientific research applications:
Chemistry: Used as a detergent in various chemical reactions and processes.
Biology: Effective in protein extraction from plant membranes and other biological samples.
Medicine: Utilized in the preparation of pharmaceutical formulations.
Industry: Employed in the production of various industrial products due to its unique properties
Mécanisme D'action
The mechanism of action of 3-(4-Heptyl)phenyl-3-hydroxypropyl)dimethylammoniopropanesulfonate involves its ability to interact with both hydrophilic and hydrophobic molecules. The hydrophilic head interacts with water and other polar molecules, while the hydrophobic tail interacts with non-polar molecules. This dual interaction allows the compound to effectively solubilize and extract proteins and other molecules from complex mixtures .
Comparaison Avec Des Composés Similaires
3-(4-Heptyl)phenyl-3-hydroxypropyl)dimethylammoniopropanesulfonate is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
CHAPS: Another zwitterionic detergent used in protein extraction.
Triton X-100: A non-ionic detergent used in various applications.
SDS (Sodium Dodecyl Sulfate): An anionic detergent widely used in protein denaturation and electrophoresis.
Compared to these compounds, this compound offers enhanced solubility and extraction efficiency, making it particularly useful in proteomics and other advanced applications .
Propriétés
Formule moléculaire |
C21H37NO4S |
|---|---|
Poids moléculaire |
399.6 g/mol |
Nom IUPAC |
3-[[3-(4-heptylphenyl)-3-hydroxypropyl]-dimethylazaniumyl]propane-1-sulfonate |
InChI |
InChI=1S/C21H37NO4S/c1-4-5-6-7-8-10-19-11-13-20(14-12-19)21(23)15-17-22(2,3)16-9-18-27(24,25)26/h11-14,21,23H,4-10,15-18H2,1-3H3 |
Clé InChI |
FUPYROAFYPQUSH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=CC=C(C=C1)C(CC[N+](C)(C)CCCS(=O)(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


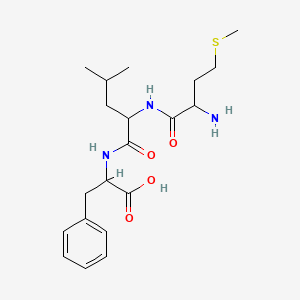
![3-[(E)-[(Z)-(3-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B12059198.png)
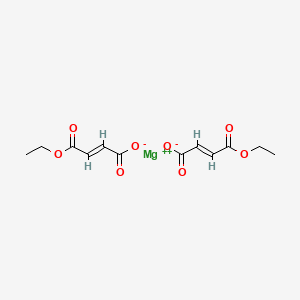



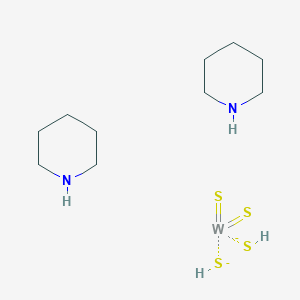


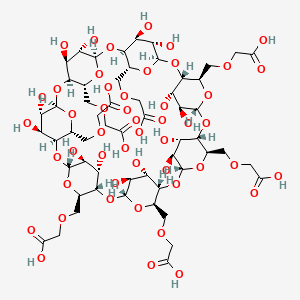



![(S)-N-Butyl-1-[(S)-2-((E)-2-hydroxybenzylideneamino)-3-methylbutanoyl]pyrrolidine-2-carboxamide](/img/structure/B12059259.png)
